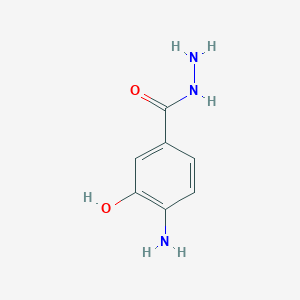

4-Amino-3-hydroxybenzohydrazide

Beschreibung

4-Amino-3-hydroxybenzohydrazide is a benzohydrazide derivative featuring an amino (-NH₂) group at the 4-position and a hydroxyl (-OH) group at the 3-position of the benzene ring, with a hydrazide (-CONHNH₂) functional group. Benzohydrazides are typically synthesized via condensation reactions between esters or acids and hydrazine, as exemplified in the synthesis of 4-aminobenzoic acid hydrazide derivatives (e.g., ) . The amino and hydroxy substituents likely enhance hydrogen-bonding interactions, influencing solubility, crystallinity, and reactivity, making this compound a versatile intermediate for synthesizing hydrazones, Schiff bases, or metal complexes .

Eigenschaften

IUPAC Name |

4-amino-3-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-5-2-1-4(3-6(5)11)7(12)10-9/h1-3,11H,8-9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAYCRMNZAKLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625567 | |

| Record name | 4-Amino-3-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-56-8 | |

| Record name | 4-Amino-3-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-3-hydroxybenzohydrazide can be synthesized through the reaction of 4-amino-3-hydroxybenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Condensation Reactions

4-Amino-3-hydroxybenzohydrazide (C₇H₉N₃O₂) serves as a versatile precursor in condensation reactions due to its hydrazide (-NH-NH₂) and aromatic hydroxyl (-OH) groups. Key findings include:

- Hydrazone Formation : Reacts with aldehydes (e.g., salicylaldehyde, vanillin) to form hydrazones. For example: These reactions are typically conducted in methanol or ethanol under acidic (e.g., acetic acid) or basic conditions, yielding products with antimicrobial or enzyme-inhibitory properties .

- Schiff Base Synthesis : Forms Schiff bases with ketones, which are structurally characterized by intramolecular hydrogen bonding between the hydrazide NH and phenolic OH groups .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form nitrogen-containing heterocycles:

-

Imidazolone Derivatives : Reacts with isocyanates or carbodiimides to form bicyclic imidazol-4-ones. For instance, treatment with aromatic isocyanates in the presence of triphenylphosphine yields fused imidazoquinazolinones .

Example : Yields range from 48–86% under microwave-assisted conditions . - Triazole Synthesis : Undergoes cyclocondensation with thioureas or CS₂ to form 1,2,4-triazole derivatives. The amino group facilitates nucleophilic attack, forming five-membered rings .

Substitution Reactions

Electrophilic substitution on the aromatic ring is directed by the amino (-NH₂) and hydroxyl (-OH) groups:

Substitution mechanisms often follow SN(ANRORC) pathways (Addition of Nucleophile, Ring Opening, Ring Closure) .

Biochemical Interactions

- Laccase Inhibition : Acts as a competitive inhibitor of Trametes versicolor laccase (Ki = 17.9–32.0 µM) by binding to the type 1 copper active site. The hydroxyl group coordinates with Cu²⁺, while the hydrazide interacts via hydrogen bonding .

- Antimicrobial Activity : Hydrazone derivatives exhibit moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .

Thermal and Photochemical Behavior

- Thermal Decomposition : Decomposes above 210°C, releasing NH₃ and CO₂ .

- Photostability : Stable under UV light due to intramolecular hydrogen bonding between -NH₂ and -OH groups, as confirmed by XRD studies .

Key Data Tables

Table 1 : Representative Reactions and Yields

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazone Formation | Methanol, AcOH, 60°C, 4h | 76–89% | |

| Imidazolone Synthesis | Toluene, NEt₃, 110°C, 12h | 68–85% | |

| Bromination | Br₂/FeCl₃, CHCl₃, RT, 2h | 55% |

Table 2 : Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 211–215°C (decomposes) | |

| Solubility | DMSO (slight), Methanol (slight) | |

| pKa | 4.74 (predicted) |

Wissenschaftliche Forschungsanwendungen

4-Amino-3-hydroxybenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-3-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as laccase, by binding to their active sites. This inhibition can prevent or reduce the activity of these enzymes, leading to various biological effects . The molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)benzohydrazide

- Structure: Substituted with a dimethylamino (-N(CH₃)₂) group at the 4-position instead of -NH₂ and -OH.

- Properties: Exhibits stronger electron-donating effects due to the dimethylamino group, enhancing solubility in non-polar solvents compared to the polar hydroxy group in 4-amino-3-hydroxybenzohydrazide . Crystal structure analysis (CCDC 2032776) reveals intermolecular N–H···O hydrogen bonds, forming a layered architecture .

- Applications : Used in DFT studies to model hydrogen-bonding interactions and lattice energies .

(E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide

- Structure: A Schiff base derived from 4-aminobenzohydrazide, featuring a 2-hydroxy-5-methyl-benzylidene moiety.

- Properties: The benzylidene group introduces π-conjugation, altering electronic properties and enabling coordination with metals (e.g., Cu²⁺, Ni²⁺) . Hydrogen-bonding motifs (N–H···O and O–H···N) differ from those in this compound due to the absence of the 3-hydroxy group .

4-Aminobenzoic Acid Hydrazide Derivatives

- Structure : Derivatives include hydrazide-hydrazone hybrids with sulfonyl, halogen, or nitro substituents (e.g., 4a–m in ).

- Melting points and HPLC retention times differ significantly based on substituent polarity and steric effects .

Functional Analogs

3-Bromo-4-methoxybenzohydrazide

- Structure : Contains bromo (-Br) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively.

- Properties: Electron-withdrawing bromo and electron-donating methoxy groups create a polarized electronic environment, contrasting with the dual electron-donating (-NH₂ and -OH) groups in this compound . Higher molecular weight (FW 241.68) may reduce solubility compared to the target compound .

4-Nitrobenzylamine and Related Amines

- Structure : Aromatic amines without hydrazide groups (e.g., 4-nitrobenzylamine).

- Properties :

Pharmacological Analogs

Schiff Base Metal Complexes

Sulfonamide Derivatives

- Structure: 4-Aminobenzoic acid sulfonamides (e.g., 4-methoxybenzenesulfonamide).

- Properties :

Comparative Data Table

Research Findings and Implications

- Synthesis: this compound derivatives can likely be synthesized via hydrazine condensation with substituted benzoic esters, analogous to methods in .

- Crystallography : Tools like SHELXL () enable precise structural determination, critical for understanding hydrogen-bonding networks and reactivity .

Biologische Aktivität

4-Amino-3-hydroxybenzohydrazide (also referred to as 4-AHBA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H9N3O2

- Molecular Weight : 167.17 g/mol

- CAS Number : 585879

The compound features a benzene ring with an amino group and a hydroxyl group, which are crucial for its biological activity.

Enzymatic Activity and Mechanisms

Research indicates that 4-AHBA can serve as a substrate for various enzymes, influencing metabolic pathways. Notably, studies have shown that it can be metabolized by specific bacterial strains, such as Bordetella sp., which utilize it in their metabolic processes. The enzymatic activities involved include:

- NAD+-dependent dehydrogenases

- Decarboxylases

- Hydratases

These enzymes facilitate the conversion of 4-amino-3-hydroxybenzoate into various intermediates, ultimately leading to the production of pyruvic acid, a key metabolic product .

Antimicrobial Properties

This compound derivatives have been studied for their antimicrobial properties. For instance, certain derivatives demonstrate significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis. The presence of the hydrazide functional group enhances the bioactivity against bacterial pathogens .

Antioxidant Activity

Compounds derived from 4-AHBA have exhibited notable antioxidant properties. In vitro studies indicate that these derivatives can scavenge free radicals more effectively than ascorbic acid (Vitamin C), making them candidates for further development in antioxidant therapies .

Urease Inhibition

Recent studies have highlighted the potential of 4-AHBA in inhibiting urease, an enzyme linked to various pathological conditions such as kidney stones and infections. The inhibition mechanism appears to be competitive, with IC50 values indicating micromolar activity against urease . This property suggests therapeutic applications in managing urea-related disorders.

Structure-Activity Relationship (SAR)

The SAR of 4-AHBA has been explored through various synthetic modifications. For example, substituents on the benzene ring significantly influence biological activity. Compounds with bulky groups or specific electron-donating groups tend to enhance activity against target enzymes or pathogens. A detailed analysis of different derivatives has shown that:

| Compound Derivative | Activity Type | IC50 (µM) |

|---|---|---|

| 4-Hydroxybenzohydrazide | Urease Inhibition | 24 - 674 |

| 3-Hydroxybenzohydrazide | Antioxidant Activity | < Ascorbic Acid |

| N-(Thiazolyl) Derivatives | Antimycobacterial | Variable |

This table summarizes key findings regarding the biological activities of various derivatives of 4-AHBA.

Case Studies

- Antimycobacterial Activity : A study focusing on thiazole derivatives of benzohydrazides found that compounds containing the 4-hydroxybenzohydrazide framework exhibited strong antimycobacterial properties, leading to further exploration for tuberculosis treatments .

- Urease Inhibitors : Research on hydrazine derivatives revealed that specific modifications to the hydrazide structure resulted in potent urease inhibitors, supporting further investigation into their therapeutic potential in urological conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3-hydroxybenzohydrazide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via hydrazinolysis of the corresponding ester or acid. For example, reacting 4-Amino-3-hydroxybenzoic acid with hydrazine hydrate under reflux in ethanol. Purity optimization involves recrystallization from ethanol/water mixtures (monitored by TLC) and characterization via -NMR (δ 6.5–7.2 ppm for aromatic protons, δ 4.2 ppm for -NH) and IR (amide I band ~1650 cm) . HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) can confirm purity >98% .

Q. How is the tautomeric equilibrium of this compound characterized in solution?

- Methodology : UV-Vis spectroscopy (200–400 nm) in solvents of varying polarity (e.g., DMSO vs. water) reveals shifts in λ due to keto-enol tautomerism. -NMR in DO can identify exchangeable protons (-NH and -OH), while computational studies (DFT at B3LYP/6-31G* level) predict thermodynamic stability of tautomers .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles, particularly the hydrazide (-CONHNH) moiety. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 181.1), while elemental analysis validates C, H, N ratios (±0.3% error) .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what metal complexes exhibit bioactivity?

- Methodology : The hydrazide acts as a tridentate ligand via the carbonyl oxygen, amino group, and hydroxyl oxygen. Reaction with VO in methanol yields a vanadium(V) complex characterized by EPR (g ≈ 1.98, g ≈ 1.94) and cyclic voltammetry (E ≈ −0.45 V vs. Ag/AgCl). Such complexes show insulin-mimetic activity in vitro (IC ~10 μM for glucose uptake assays) .

Q. What strategies resolve contradictions in crystallographic data for hydrazide derivatives?

- Methodology : Use SHELXD for phase refinement of twinned crystals (e.g., pseudo-merohedral twinning). For ambiguous electron density, iterative refinement with SHELXL and validation via R (<0.25) and residual density maps (<0.5 eÅ). Disordered solvent molecules are modeled with PART instructions .

Q. How can computational modeling predict the antioxidant activity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electron-donating capacity. Molecular docking (AutoDock Vina) into the active site of xanthine oxidase (PDB: 1N5X) predicts binding affinity (ΔG ≈ −8.5 kcal/mol). Experimental validation via DPPH radical scavenging assays (IC ~25 μM) correlates with computational results .

Q. What are the stability challenges of this compound under physiological conditions, and how are degradation products identified?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation by HPLC. LC-MS/MS identifies major degradation products (e.g., 4-Amino-3-hydroxybenzoic acid via hydrolysis). Degradation follows first-order kinetics (k = 1.2 × 10 day) in phosphate buffer (pH 7.4) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.